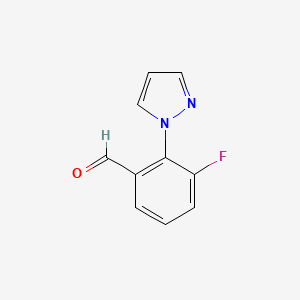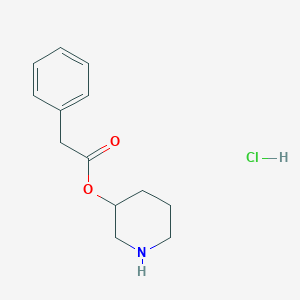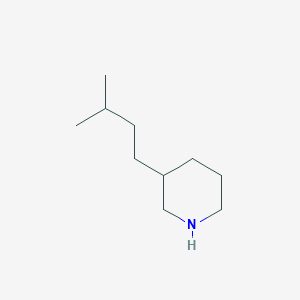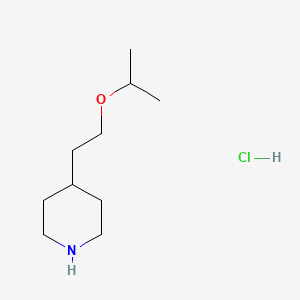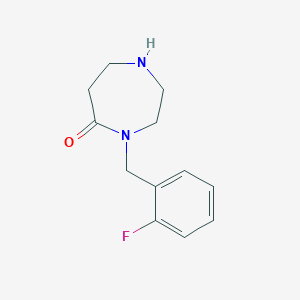
4-哌啶基甲基烟酸盐酸盐
描述
4-Piperidinylmethyl nicotinate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride and similar compounds involves various chemical reactions. One study provides detailed information for the synthesis, elucidation, characterization, and stability of four additional new potential molecular entities, namely, benzoate, hydrochloride (HCl), nicotinate, and malonate salts . Another study discusses the synthesis of piperidine derivatives from simple starting materials .Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl nicotinate hydrochloride is represented by the formula C12H17ClN2O2 . This structure is important in understanding the properties and reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving 4-Piperidinylmethyl nicotinate hydrochloride are complex and involve various steps . Understanding these reactions is crucial for optimizing the synthesis and use of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinylmethyl nicotinate hydrochloride are important for its use in chemical reactions . These properties include its molecular weight, melting point, boiling point, and density .科学研究应用
晶体结构和分子分析
4-哌啶羧酸盐酸盐的晶体和分子结构已经得到研究。该化合物在正交晶系中结晶,并表现出 COOH 基团处于赤道位置的椅子构象。在晶体结构中,观察到各种氢键和静电相互作用。此外,该研究还涉及 B3LYP/6-31G(d,p) 计算和 FTIR 光谱分析,深入了解该化合物的分子行为和相互作用(Szafran、Komasa 和 Bartoszak-Adamska,2007)。
与烟碱型乙酰胆碱受体的相互作用
已经对类似于 4-哌啶基甲基烟酸盐酸盐的化合物与烟碱型乙酰胆碱受体(特别是 α4β2-nAChR)的相互作用进行了研究。这些受体与各种神经精神疾病和尼古丁奖励途径有关。该研究为受体开发了一个模型系统,允许详细研究它们的蛋白质化学、药理学和表达调控。这项研究为这些受体的相互作用机制和药理特性提供了基础知识(Eaton 等,2003)。
缓蚀性能
烟酰胺的曼尼希碱衍生物与 4-哌啶基甲基烟酸盐酸盐具有相似的结构,它们已被研究其缓蚀性能。这些研究涉及重量分析、电化学实验和理论计算,以了解在低碳钢表面的吸附行为和缓蚀机制。这项研究提供了对类似化合物在工业应用中的保护能力的见解(Jeeva、Prabhu 和 Rajesh,2017)。
相关化合物的合成和表征
已经对相关的哌啶和吡咯烷生物碱的合成进行了研究,提供了对与 4-哌啶基甲基烟酸盐酸盐在结构上相关的化合物的合成途径和分子特性的见解。这些研究详细介绍了合成中涉及的方法和化学反应,为理解此类化合物的化学行为和潜在应用提供了基础(Felpin 等,2001)。
安全和危害
未来方向
The future directions for research on 4-Piperidinylmethyl nicotinate hydrochloride and similar compounds are promising. Studies are exploring the synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation . Other research is investigating the anticancer applications and pharmacological properties of piperidine and piperine .
作用机制
Target of Action
It is related to nicotine , which is known to bind stereo-selectively to nicotinic-cholinergic receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain .
Mode of Action
Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits. In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .
Biochemical Pathways
Nicotine, a related compound, is known to be catabolized into fumaric acid via 10 steps, which then enters the tca cycle .
Pharmacokinetics
The compound’s molecular weight is 25673 g/mol , which may influence its bioavailability and pharmacokinetics.
Result of Action
Nicotine, a related compound, dramatically stimulates neurons and ultimately blocks synaptic transmission .
生化分析
Biochemical Properties
4-Piperidinylmethyl nicotinate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the nicotinate and nicotinamide metabolism pathway . This interaction is crucial for the conversion of nicotinate to nicotinate mononucleotide, a key step in the biosynthesis of NAD+.
Additionally, 4-Piperidinylmethyl nicotinate hydrochloride has been found to interact with nicotinamide mononucleotide adenylyltransferase, which catalyzes the formation of NAD+ from nicotinamide mononucleotide . These interactions highlight the compound’s role in maintaining cellular NAD+ levels, which are essential for various metabolic processes.
Cellular Effects
4-Piperidinylmethyl nicotinate hydrochloride exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of nicotinic acid receptors, which are involved in various signaling pathways . This modulation can lead to changes in gene expression and cellular responses.
Moreover, 4-Piperidinylmethyl nicotinate hydrochloride has been reported to affect cellular metabolism by altering the levels of NAD+ and other metabolites . This can impact various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, ultimately influencing cell function and energy production.
Molecular Mechanism
The molecular mechanism of action of 4-Piperidinylmethyl nicotinate hydrochloride involves several key interactions at the molecular level. The compound binds to nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the conversion of nicotinate to NAD+ . This binding interaction is essential for the compound’s role in maintaining cellular NAD+ levels.
Additionally, 4-Piperidinylmethyl nicotinate hydrochloride has been shown to inhibit the activity of certain enzymes involved in NAD+ degradation, such as NAD+ glycohydrolase . This inhibition helps to preserve NAD+ levels within the cell, supporting various metabolic and signaling processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperidinylmethyl nicotinate hydrochloride have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Piperidinylmethyl nicotinate hydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over time .
Long-term exposure to 4-Piperidinylmethyl nicotinate hydrochloride has been associated with sustained increases in cellular NAD+ levels and enhanced metabolic activity . These effects are particularly evident in in vitro studies, where the compound has been shown to support cell viability and function over extended periods.
Dosage Effects in Animal Models
The effects of 4-Piperidinylmethyl nicotinate hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, 4-Piperidinylmethyl nicotinate hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
4-Piperidinylmethyl nicotinate hydrochloride is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway . The compound interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the conversion of nicotinate to NAD+ .
Additionally, 4-Piperidinylmethyl nicotinate hydrochloride has been shown to influence the metabolic flux of other pathways, including glycolysis and the tricarboxylic acid cycle . By modulating NAD+ levels, the compound can impact various metabolic processes and support cellular energy production.
Transport and Distribution
The transport and distribution of 4-Piperidinylmethyl nicotinate hydrochloride within cells and tissues involve several transporters and binding proteins. The compound has been shown to be transported by nicotinate transporters, such as those from the NiaP family . These transporters facilitate the uptake of 4-Piperidinylmethyl nicotinate hydrochloride into cells, where it can exert its biochemical effects.
Within tissues, 4-Piperidinylmethyl nicotinate hydrochloride is distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is essential for the compound’s role in modulating cellular metabolism and supporting energy production.
Subcellular Localization
The subcellular localization of 4-Piperidinylmethyl nicotinate hydrochloride is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key enzymes involved in NAD+ biosynthesis . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments.
In the cytoplasm, 4-Piperidinylmethyl nicotinate hydrochloride interacts with nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, supporting NAD+ biosynthesis . In the mitochondria, the compound helps to maintain NAD+ levels, supporting mitochondrial function and energy production .
属性
IUPAC Name |
piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQILHYIBSWFMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219981-17-5 | |
| Record name | 3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)

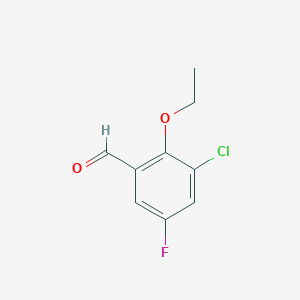

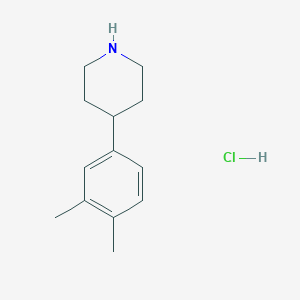

![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)

